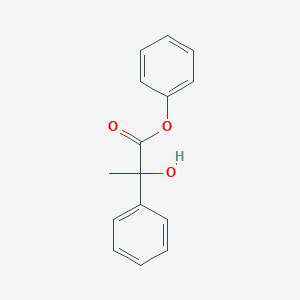

Methyl-4-phenylmandelic acid

Description

Structure

3D Structure

Properties

CAS No. |

6244-54-8 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

phenyl 2-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C15H14O3/c1-15(17,12-8-4-2-5-9-12)14(16)18-13-10-6-3-7-11-13/h2-11,17H,1H3 |

InChI Key |

WBOKEHVGWRVHHZ-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C(=O)OC2=CC=CC=C2)O |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)OC2=CC=CC=C2)O |

Synonyms |

methyl-4-phenylmandelic acid |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Phenylmandelic Acid and Its Stereoisomers

Classical and Contemporary Approaches to Mandelic Acid Core Synthesis

The fundamental structure of mandelic acid, an aromatic alpha-hydroxy acid, serves as the essential scaffold for derivatives like Methyl-4-phenylmandelic acid. wikipedia.org Its synthesis has been a subject of study since its discovery in 1831, leading to several established methodologies. wikipedia.org

Hydrolysis of Cyanohydrins and Related Precursors

One of the most traditional and widely practiced methods for synthesizing the mandelic acid core is through the hydrolysis of mandelonitrile (B1675950), the cyanohydrin of benzaldehyde (B42025). wikipedia.orgaskfilo.com This two-step process begins with the formation of the cyanohydrin, followed by its conversion to the carboxylic acid.

A chemoenzymatic approach has also been developed, which involves a lipase-mediated resolution of mandelonitrile followed by chemical hydrolysis to yield optically active mandelic acid enantiomers in good yields and high enantiomeric excesses. sbq.org.br

Table 1: Two-Step Synthesis of Mandelic Acid from Benzaldehyde

| Step | Reactants | Product | Conditions |

|---|---|---|---|

| 1 | Benzaldehyde, Hydrogen Cyanide (HCN) | Benzaldehyde cyanohydrin (Mandelonitrile) | Nucleophilic addition |

Friedel-Crafts Reactions for Substituted Mandelic Acid Derivatives

The Friedel-Crafts reaction, a cornerstone of organic synthesis for attaching substituents to aromatic rings, provides a direct route to substituted mandelic acid derivatives. wikipedia.orgbyjus.com This electrophilic aromatic substitution can be adapted to introduce the necessary carbon framework onto an aromatic precursor. researchgate.net

Specifically, a Friedel-Crafts acylation can be employed, which involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comorganic-chemistry.orgsigmaaldrich.com For a compound like 4-methylmandelic acid, the synthesis could start with toluene (B28343) as the aromatic substrate. The reaction with a glyoxylic acid derivative under Friedel-Crafts conditions would introduce the α-hydroxy acid moiety at the para position of the toluene ring. An analogous method has been described for the preparation of 3,4-methylenedioxymandelic acid, where 1,2-methylenedioxybenzene is reacted with glyoxylic acid in the presence of a strong acid. google.com The resulting aryl ketone from a standard acylation can be further modified to yield the mandelic acid structure. organic-chemistry.org

Organometallic Reagent Additions in Mandelic Acid Synthesis

The construction of the C-C bond in mandelic acid derivatives can also be achieved through the addition of organometallic reagents to carbonyl compounds. researchgate.net This classical approach involves the reaction of a nucleophilic organometallic species with an electrophilic carbonyl functionality.

For the synthesis of this compound, this could involve the addition of a 4-tolyl organometallic reagent (e.g., 4-tolylmagnesium bromide, a Grignard reagent) to an ester of glyoxylic acid. The nucleophilic attack of the organotolyl group on the aldehyde carbonyl of the glyoxylate (B1226380) would form the desired carbon skeleton directly. This method offers a versatile pathway to various substituted mandelic acids by simply changing the organometallic precursor.

Enantioselective Synthesis of this compound

Achieving stereochemical control is paramount in modern pharmaceutical and materials science, making the enantioselective synthesis of α-hydroxy acids a significant area of research. rsc.org For this compound, obtaining a single enantiomer requires specialized asymmetric strategies.

Asymmetric Catalysis in α-Hydroxy Acid Formation

Asymmetric catalysis offers an efficient route to chiral α-hydroxy acids by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.netnih.gov

One of the most effective methods is the asymmetric hydrogenation of α-keto esters. For the synthesis of methyl 4-methylmandelate, the precursor would be methyl 4-methylbenzoylformate. The hydrogenation of the ketone functionality in the presence of a chiral catalyst yields the α-hydroxy ester with high enantioselectivity. Studies on the closely related (R)-p-Cl mandelic acid methyl ester have shown that both homogeneous and heterogeneous catalysis can be effective. scispace.com For instance, heterogeneous hydrogenation using a platinum catalyst on an alumina (B75360) support (Pt/Al₂O₃) modified with a chiral cinchona alkaloid can achieve high enantiomeric excess (ee). scispace.com

Another powerful approach is organocatalysis. An enantioselective one-pot synthesis of (R)-mandelic acid esters has been developed using an epi-quinine-derived urea (B33335) as the organocatalyst. nih.govresearchgate.net This process involves a sequence of Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening hydrolysis/esterification to convert aldehydes into the target chiral α-hydroxy esters in good yields and high enantioselectivity. nih.govresearchgate.net

Table 2: Comparison of Catalytic Methods for Synthesis of Substituted Mandelic Acid Esters

| Method | Substrate Example | Catalyst System | Product Example | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Heterogeneous Hydrogenation | p-Cl benzoylformate | 5% Pt/Al₂O₃, Cinchonidine (HCd) | (R)-p-Cl mandelic acid methyl ester | 93% |

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.orgnih.gov

A common strategy for synthesizing chiral α-hydroxy acids involves the use of oxazolidinone auxiliaries, popularized by David Evans. wikipedia.org In this method, the chiral auxiliary is first acylated with a glyoxylic acid derivative. The resulting N-glyoxylyl oxazolidinone can then undergo a variety of stereoselective reactions. For instance, a diastereoselective addition of an organometallic reagent (like a 4-tolyl Grignard reagent) to the aldehyde carbonyl would be directed by the chiral auxiliary. Subsequent hydrolytic removal of the auxiliary would furnish the enantiomerically enriched 4-methylmandelic acid.

Alternatively, chiral auxiliaries can be used in diastereoselective aldol (B89426) reactions. nih.gov For example, an acyl oxazolidinone can be converted into its boron enolate and reacted with an aldehyde. nih.gov While not a direct route to mandelic acid itself, these auxiliary-based methods for creating chiral α-hydroxy carbonyl compounds are foundational and can be adapted for the synthesis of complex α-hydroxy acids. nih.gov The use of (S)-(+)-mandelic acid itself as a chiral auxiliary in other asymmetric transformations has also been reported. scielo.br

Biocatalytic Pathways and Enzymatic Resolution Techniques

The synthesis of enantiomerically pure forms of mandelic acid derivatives is of significant interest, and biocatalysis offers a highly selective and environmentally conscious approach. nih.gov Enzymatic resolution, a key technique, separates enantiomers from a racemic mixture, typically with a maximum theoretical yield of 50% for the desired enantiomer. nih.gov This is often achieved through the use of enzymes such as lipases, esterases, and nitrilases that exhibit stereoselectivity. nih.govmdpi.com

Kinetic resolution is a widely employed biocatalytic strategy. For instance, lipases are frequently used for the resolution of racemic mandelic acids and their esters. researchgate.net Enzymes like Lipase (B570770) PS 'Amano' have been successfully utilized for the enzymatic resolution of various substituted mandelic acids. researchgate.net Novozym 435, a lipase from Candida antarctica, has demonstrated effectiveness in the hydrolysis of (R)-methyl mandelate (B1228975), yielding R(-)-mandelic acid with high optical purity. bohrium.com The process involves the enzyme selectively catalyzing the reaction of one enantiomer, leaving the other unreacted. researchgate.net Similarly, lipases from Pseudomonas cepacia have been used for the transesterification of racemic mandelic acid, achieving high enantiomeric excess for both the unreacted substrate and the acylated product. researchgate.net

Nitrilases represent another important class of enzymes for these transformations. The nitrilase from Alcaligenes faecalis can hydrolyze mandelonitrile and its derivatives into the corresponding arylacetic acids, providing a pathway for the synthesis of (R)-(-)-mandelic acid. researchgate.net

To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) can be employed. This process combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. rsc.org Mandelate racemase is an enzyme that can interconvert the (R)- and (S)-enantiomers of mandelic acid, making it a crucial component for DKR processes to achieve theoretical yields approaching 100%. rsc.orgwikipedia.org

The following table summarizes various enzymatic approaches for the resolution of mandelic acid and its derivatives.

| Enzyme/Biocatalyst | Substrate | Reaction Type | Product | Key Findings |

| Lipase PS 'Amano' | Racemic substituted mandelic acids | Resolution | Enantiomerically pure mandelic acids | Successful resolution of various substituted mandelic acids. researchgate.net |

| Novozym 435 (Candida antarctica lipase) | RS(∓)-methyl mandelate | Hydrolysis | R(-)-mandelic acid | Effective in selective hydrolysis with high optical purity. bohrium.com |

| Pseudomonas cepacia lipase | Racemic mandelic acid | Transesterification | (R)- and (S)-mandelic acid derivatives | High enantiomeric excess (>99%) achieved. researchgate.net |

| Alcaligenes faecalis ECU0401 (Nitrilase) | Racemic mandelonitrile | Hydrolysis | (R)-(-)-mandelic acid | Whole-cell biocatalyst with high activity. researchgate.net |

| Mandelate Racemase | Racemic mandelic acid | Racemization coupled with resolution | Enantiopure (R)-mandelic acid | Enables dynamic kinetic resolution for yields >50%. rsc.org |

| Geobacillus thermocatenolatus lipase | Racemic 2-(butyryloxy)-2-phenylacetic acid | Ethanolysis | (R)- or (S)-mandelic acid | High enantioselectivity at elevated temperatures (up to 120 °C) in ionic liquids. semanticscholar.org |

Esterification Reactions for this compound

The esterification of the carboxyl group in 4-phenylmandelic acid to yield its methyl ester is a fundamental chemical transformation. Standard methods for the esterification of carboxylic acids are applicable. commonorganicchemistry.com

One of the most common methods is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. commonorganicchemistry.com This is a reversible reaction, and often a large excess of the alcohol is used to drive the equilibrium towards the ester product. commonorganicchemistry.com

Another approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride . This can be achieved by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting acyl chloride is then reacted with methanol (B129727) to form the methyl ester. This two-step process is generally irreversible and can be effective for substrates that are sensitive to the strongly acidic conditions of Fischer esterification. commonorganicchemistry.com

Alkylation of the carboxylate salt is also a viable method. The carboxylic acid can be deprotonated with a base, and the resulting carboxylate can be reacted with an alkylating agent like iodomethane (B122720) (MeI) to form the methyl ester. commonorganicchemistry.com

Furthermore, reagents like trimethylsilyldiazomethane (B103560) (TMS-CHN₂) react rapidly with carboxylic acids to produce methyl esters. commonorganicchemistry.com A patent describes a one-step process for preparing mandelic acid esters by reacting mandelonitriles with an alcohol and hydrogen chloride at elevated temperatures. google.com This method can be applied to produce methyl p-phenylmandelate with high yield. google.com

Derivatization Strategies of this compound for Further Research

Derivatization of this compound is crucial for various analytical purposes and for the synthesis of new compounds for further investigation. Modifications can be targeted at the carboxyl group, the hydroxyl group, or the phenyl ring system.

Modification of the Carboxyl Group

While the subject compound is already a methyl ester, further modifications of the carboxyl group from the parent acid are common. The formation of various esters (e.g., ethyl, butyl) can be achieved through methods described in the esterification section. commonorganicchemistry.comnih.gov

Conversion of the carboxylic acid to an amide is another important derivatization. This can be accomplished by first converting the acid to an acyl chloride, which is then reacted with an amine. colostate.edu Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly form an amide bond between the carboxylic acid and an amine. thermofisher.com For example, mandelamide can be prepared by treating esters of mandelic acid with ammonia. orgsyn.org

For analytical purposes, especially in chromatography, derivatization reagents are used to enhance detection. Reagents like 4-bromo-N-methylbenzylamine can be used to label carboxylic acids for analysis by mass spectrometry. nih.gov

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group on the α-carbon is a key site for derivatization. It can be readily acylated to form esters. Common acylating agents include acetyl chloride or acetic anhydride to form an acetate (B1210297) ester, and trifluoroacetic anhydride for a trifluoroacetate (B77799) derivative. nih.govmdpi.com For example, the hydroxyl group in methyl mandelate can be acylated with pentafluoropropionic anhydride. nih.gov This type of derivatization is often used to improve the volatility and chromatographic properties of the molecule for gas chromatography (GC) analysis. nih.govnih.gov

The hydroxyl group can also be converted into an ether , such as a methyl ether. nih.gov This modification can alter the molecule's polarity and hydrogen bonding capabilities.

Functionalization of the Phenyl Ring System

The phenyl ring of this compound offers multiple positions for substitution, allowing for the synthesis of a diverse range of analogs. Palladium-catalyzed C-H functionalization is a powerful tool for directly introducing new groups onto the phenyl ring. researchgate.net This can include arylation, iodination, acetoxylation, and olefination at the ortho position to the substituent already present on the ring. researchgate.net

For related compounds, functionalization at the meta-position (position 3) of the phenyl ring has been explored. Introduction of nitro (NO₂) and cyano (CN) groups at this position has been shown to be tolerated in certain biological contexts. nih.gov These modifications are typically achieved through standard electrophilic aromatic substitution reactions or more advanced cross-coupling methodologies.

The following table outlines various derivatization strategies for mandelic acid and its derivatives.

| Functional Group | Reaction Type | Reagent(s) | Product | Purpose |

| Carboxyl | Esterification | Methanol, H₂SO₄ | Methyl Ester | Synthesis, Analysis. commonorganicchemistry.com |

| Carboxyl | Amidation | 1. SOCl₂ 2. Amine | Amide | Synthesis of new derivatives. colostate.edu |

| Hydroxyl | Acylation | Acetyl Chloride | Acetate Ester | Analytical derivatization (GC), synthesis. nih.gov |

| Hydroxyl | Acylation | Pentafluoropropionic anhydride | Pentafluoropropionyl Ester | Analytical derivatization (GC). nih.gov |

| Hydroxyl | Etherification | (e.g., methylating agent) | Methyl Ether | Modify polarity and properties. nih.gov |

| Phenyl Ring | C-H Arylation | Pd catalyst, Aryl halide | Ortho-aryl derivative | Synthesis of analogs. researchgate.net |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-phenyl derivative | Synthesis of analogs. nih.gov |

Advanced Spectroscopic and Analytical Characterization of Methyl 4 Phenylmandelic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful method for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map out the carbon skeleton and the placement of protons, providing unambiguous structural confirmation.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For Methyl-4-phenylmandelic acid, the spectrum is expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) moiety, the methine proton at the chiral center, the hydroxyl proton, and the methyl ester protons. The predicted chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are detailed below. The biphenyl group's protons, in particular, would exhibit complex splitting patterns (doublets and multiplets) due to coupling between adjacent protons. rsc.orgrsc.org

Predicted ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Biphenyl Protons | 7.30 - 7.70 | m (multiplet) | A series of overlapping multiplets (doublets, triplets) corresponding to the 9 protons of the biphenyl ring system. Protons on the phenyl ring adjacent to the chiral center will be distinct from those on the terminal phenyl ring. rsc.org |

| Methine Proton (-CHOH) | 5.10 - 5.30 | s (singlet) | This proton is attached to the chiral carbon. Its signal is a singlet as it has no adjacent protons to couple with. Its downfield shift is due to the adjacent hydroxyl and biphenyl groups. |

| Hydroxyl Proton (-OH) | 2.5 - 4.0 (variable) | br s (broad singlet) | The chemical shift of hydroxyl protons is highly variable and depends on concentration, solvent, and temperature. The signal is typically broad. |

This table presents predicted data based on structurally similar compounds.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., aliphatic, aromatic, carbonyl). A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. bhu.ac.inlibretexts.org The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum. libretexts.org

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Ester Carbonyl (C=O) | 172.0 - 175.0 | The least shielded carbon, typical for an ester carbonyl group. libretexts.org |

| Biphenyl Quaternary Carbons (C-1', C-4) | 139.0 - 142.0 | Two distinct signals for the quaternary carbons of the biphenyl system where the rings are linked and where the substituent is attached. rsc.org |

| Biphenyl CH Carbons | 125.0 - 130.0 | Multiple signals in this range corresponding to the nine protonated aromatic carbons of the biphenyl rings. |

| Methine Carbon (-CHOH) | 72.0 - 76.0 | The sp³-hybridized carbon bonded to the hydroxyl group and the biphenyl system. |

This table presents predicted data based on structurally similar compounds.

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the coupled protons within each of the phenyl rings of the biphenyl moiety, confirming their relative positions. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of each protonated carbon. Current time information in Bangalore, IN.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for piecing together the molecular skeleton by connecting fragments. For instance, HMBC would show a correlation from the methyl ester protons (-OCH₃) to the ester carbonyl carbon (C=O), and from the methine proton (-CHOH) to the quaternary carbon of the biphenyl ring. Current time information in Bangalore, IN.

Expected Key 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Significance |

|---|---|---|---|

| HSQC | Aromatic protons (7.3-7.7 ppm) | Aromatic carbons (125-130 ppm) | Assigns each aromatic proton to its carbon. |

| HSQC | Methine proton (~5.2 ppm) | Methine carbon (~74 ppm) | Confirms the C-H bond at the chiral center. |

| HSQC | Methyl protons (~3.8 ppm) | Methyl carbon (~53 ppm) | Assigns the methyl ester group. |

| HMBC | Methyl protons (~3.8 ppm) | Ester Carbonyl (~173 ppm) | Confirms the methyl group is part of the ester function. |

This table presents predicted correlations based on the proposed structure.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR spectroscopy is particularly sensitive to polar functional groups and provides a characteristic "fingerprint" for the molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the hydroxyl (O-H) and carbonyl (C=O) groups. rasayanjournal.co.inresearchgate.net

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~3450 | O-H stretch (hydroxyl) | Strong, Broad |

| ~3060 | Aromatic C-H stretch | Medium |

| ~2955 | Aliphatic C-H stretch (methyl) | Medium |

| ~1735 | C=O stretch (ester) | Strong, Sharp |

| ~1600, 1490 | Aromatic C=C ring stretch | Medium to Strong |

This table presents predicted data based on known functional group frequencies.

FT-Raman spectroscopy is a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would clearly show the vibrations of the aromatic rings and the carbon backbone, while the polar O-H and C=O vibrations would be less intense compared to the FTIR spectrum.

Predicted FT-Raman Scattering Peaks

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~3065 | Aromatic C-H stretch | Strong |

| ~1605 | Aromatic C=C ring stretch | Strong |

| ~1005 | Aromatic ring breathing mode | Strong, Sharp |

This table presents predicted data based on known functional group frequencies.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of this compound through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which are critical for confirming the elemental composition of this compound. The predicted monoisotopic mass for the neutral molecule [M] is 242.0943 Da. uni.lu HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus offering a high degree of confidence in the compound's identity. Predicted collision cross-section (CCS) values, which provide information about the ion's shape, have been calculated for various adducts of a related compound, phenyl 2-hydroxy-2-phenylpropanoate (B12648909), offering insights into the expected data for this compound. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for Phenyl 2-hydroxy-2-phenylpropanoate Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 243.10158 | 154.0 |

| [M+Na]⁺ | 265.08352 | 160.1 |

| [M-H]⁻ | 241.08702 | 159.2 |

| [M+NH₄]⁺ | 260.12812 | 170.2 |

| [M+K]⁺ | 281.05746 | 157.1 |

| [M+H-H₂O]⁺ | 225.09156 | 147.0 |

| [M+HCOO]⁻ | 287.09250 | 174.8 |

| [M+CH₃COO]⁻ | 301.10815 | 188.3 |

This data is for a structurally related compound and serves as a predictive reference.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the identity of this compound. In GC-MS analysis, the compound is typically derivatized to increase its volatility. A common derivatization method is methyl esterification. researchgate.net

The mass spectrum of the methyl derivative of the parent compound, mandelic acid, shows characteristic fragmentation patterns that can be used for identification. researchgate.net For carboxylic acids in general, fragmentation often involves the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). libretexts.org In the case of aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org GC-MS methods have been developed for the simultaneous determination of mandelic acid and other metabolites in urine, demonstrating the technique's utility in complex matrices. nih.govnih.gov The precision of such methods is often high, with coefficients of variation typically below 10%. nih.gov

For chiral compounds like this compound, chiral GC stationary phases, such as those containing cyclodextrin (B1172386) derivatives, can be used to separate the enantiomers. mdpi.com The interaction between the enantiomers and the chiral selector leads to different retention times, allowing for their separation and quantification. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of a compound is influenced by its chromophores, which are the parts of the molecule that absorb UV or visible light. For this compound, the phenyl group is the primary chromophore. The UV region typically covers wavelengths from 190 to 350 nm. researchgate.net The absorption maxima and the shape of the UV spectrum are characteristic of the compound's electronic structure and can be used for identification and quantification. In high-performance liquid chromatography (HPLC) systems, a UV detector is commonly used for the detection of mandelic acid and its derivatives, often set at a wavelength of 225 nm or 254 nm. redalyc.orgnih.govucc.edu.gh

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity and determining the enantiomeric composition of this compound.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. For purity assessment, reversed-phase HPLC with a C18 or phenyl column is commonly employed. nih.govnih.gov

Determining the enantiomeric excess (ee), a measure of the purity of a chiral sample, is of paramount importance. heraldopenaccess.us Chiral HPLC is the predominant method for this purpose. heraldopenaccess.us This can be achieved in two main ways:

Chiral Stationary Phases (CSPs): The enantiomers are separated on a column containing a chiral selector.

Chiral Mobile Phase Additives (CMPAs): A chiral selector, such as a cyclodextrin derivative, is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, which are then separated on an achiral column. nih.govresearchgate.net

Studies have shown the successful enantioseparation of mandelic acid and its derivatives using various cyclodextrins as chiral selectors in HPLC. nih.govresearchgate.net The choice of the chiral selector and chromatographic conditions, such as mobile phase composition and pH, significantly influences the separation. researchgate.net For example, a method using a phenyl column precoated with hydroxypropyl-β-cyclodextrin has been developed for the enantioseparation of mandelic acid. nih.gov The retention times of the enantiomers differ, allowing for their quantification and the calculation of the enantiomeric excess.

Gas Chromatography (GC)

Gas chromatography (GC) is a fundamental analytical technique for the separation and analysis of volatile and thermally stable compounds. For polar molecules with high boiling points, such as phenylmandelic acids, derivatization is a prerequisite for successful GC analysis. The high polarity and low volatility of the parent acid, primarily due to the carboxylic acid and hydroxyl functional groups, prevent its direct elution from the GC column. mdpi.com

Derivatization serves to convert these polar functional groups into less polar, more volatile moieties, making the analyte suitable for GC analysis. A common and effective method for mandelic acid and its derivatives is esterification of the carboxylic acid group. mdpi.comnih.gov Specifically, for this compound, the compound is already in its methyl ester form, which enhances its volatility compared to the free acid. However, the hydroxyl group may still require derivatization, for example, through silylation (e.g., forming a trimethylsilyl (B98337) (TMS) ether) or acylation, to further decrease polarity and improve peak shape. nih.govnist.gov

The choice of stationary phase is critical in the GC analysis of these compounds. For general analysis, columns with intermediate polarity are often employed. For instance, a glass column packed with 10% SP-1000 has been used for the analysis of methyl esters of mandelic acid metabolites. nih.gov In modern applications, capillary columns are preferred for their high resolution and efficiency. A common choice would be a fused-silica capillary column coated with a polysiloxane-based stationary phase (e.g., 5% phenyl-methylpolysiloxane).

Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. researchgate.net For structural confirmation and enhanced selectivity, a Mass Spectrometer (MS) is coupled with the GC (GC-MS), allowing for the identification of the compound based on its mass spectrum. nih.gov

Research on related compounds, such as the methyl ester of mandelic acid, provides insight into typical GC parameters. For instance, analysis can be performed isothermally with oven temperatures ranging from 130-150°C. sigmaaldrich.comnih.gov The injector and detector temperatures are typically set higher, around 250°C, to ensure rapid volatilization of the sample and prevent condensation. sigmaaldrich.com

Table 1: Illustrative GC Parameters for Analysis of Mandelic Acid Methyl Ester Derivatives

| Parameter | Condition | Source(s) |

| Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 μm | sigmaaldrich.com |

| Glass column (2m x 2mm) with 10% SP-1000 | nih.gov | |

| Derivatization | Methyl ester formation | nih.govgoogle.com |

| Trimethylsilyl (TMS) ether formation | nih.govnist.gov | |

| Oven Temperature | Isothermal at 140 °C | sigmaaldrich.com |

| Isothermal at 130 °C - 150 °C | mdpi.comnih.gov | |

| Carrier Gas | Helium | sigmaaldrich.com |

| Injector Temperature | 250 °C | sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) | researchgate.netsigmaaldrich.com |

| Mass Spectrometer (MS) | nih.gov | |

| Detector Temperature | 250 °C (FID) | sigmaaldrich.com |

Chiral Chromatography for Enantioseparation

The enantioseparation of this compound is crucial due to the stereospecific nature of many biological and chemical processes. Chiral gas chromatography is a powerful technique for resolving the enantiomers of volatile chiral compounds. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For mandelic acid derivatives, CSPs based on cyclodextrins are widely and successfully employed. mdpi.comnih.gov Cyclodextrins are cyclic oligosaccharides that possess a chiral cavity. Their derivatives, such as permethylated or acylated cyclodextrins, are coated onto capillary columns to act as chiral selectors. mdpi.com The mechanism of chiral recognition is often explained by the three-point interaction model, where one enantiomer forms a more stable transient complex with the CSP through a combination of interactions (e.g., hydrogen bonding, dipole-dipole, and inclusion complexation) than the other, resulting in its stronger retention. mdpi.com

Studies on various mandelic acid methyl esters have been conducted using different cyclodextrin-based CSPs, such as those containing octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin or on commercially available columns like Astec® CHIRALDEX™ G-TA (a gamma-cyclodextrin (B1674603) derivative). sigmaaldrich.comnih.gov The selection of the specific cyclodextrin (e.g., α-, β-, or γ-cyclodextrin) and its substituents is critical, as it dictates the chiral recognition capabilities for a given analyte. mdpi.com For example, the enantiomers of mandelic acid methyl ester have been successfully resolved on a G-TA column, with the S(+) enantiomer eluting before the R(-) enantiomer. sigmaaldrich.com

The degree of separation is quantified by the chiral selectivity (or separation factor, α), which is the ratio of the retention factors of the two enantiomers. Research has shown that even small structural changes in the analyte, such as the position of a substituent on the phenyl ring, can significantly impact chiral selectivity. mdpi.comnih.gov While specific data for the 4-phenyl substituted derivative is less common in foundational studies, the principles established with chloro-, methyl-, and other substituted mandelic acid esters are directly applicable. mdpi.comnih.gov The separation is optimized by adjusting chromatographic conditions, including the oven temperature, which affects the thermodynamics of the chiral recognition process. nih.gov

Table 2: Research Findings on Chiral GC Separation of Mandelic Acid Methyl Esters

| Analyte | Chiral Stationary Phase (CSP) | Key Findings | Source(s) |

| Mandelic Acid Methyl Ester | Astec® CHIRALDEX™ G-TA (gamma-cyclodextrin derivative) | Baseline separation achieved. Elution order: S(+) followed by R(-). | sigmaaldrich.com |

| Mandelic Acid Methyl Ester | Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin | Good chiral selectivity (α = 1.24 at 100 °C) was observed. | nih.gov |

| Chloro-substituted Mandelic Acid Methyl Esters | Permethylated cyclodextrin selectors (α, β, and γ) | Chiral selectivity is highly dependent on the substituent's position and the cyclodextrin ring size. | mdpi.com |

| Mandelic Acid Isopropyl Ester | CP Chirasil-Dex-CB | Sensitive and stereospecific method developed for determining R- and S-enantiomers. | researchgate.net |

Stereochemical Aspects and Chiral Technologies Applied to Methyl 4 Phenylmandelic Acid

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org For acidic compounds like methyl-4-phenylmandelic acid, several techniques are commonly employed.

One of the most established methods for resolving racemic acids is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic acid with an enantiomerically pure chiral base. The resulting salts, being diastereomers, exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

The general principle of this method can be illustrated by the resolution of various mandelic acid derivatives. For instance, halogenated mandelic acids have been successfully resolved using chiral resolving agents like levetiracetam. nih.gov The efficiency of such resolutions is highly dependent on factors like the choice of resolving agent, the solvent system, and the crystallization temperature. nih.gov In a study on halogenated mandelic acids, it was observed that the type and position of the substituent on the phenyl ring significantly influenced the resolution efficiency. nih.gov

Table 1: Examples of Chiral Resolving Agents for Mandelic Acid Derivatives

| Racemic Acid | Chiral Resolving Agent | Key Finding |

|---|---|---|

| Halogenated Mandelic Acids | Levetiracetam | Resolution efficiency is dependent on the position and type of substituent. nih.gov |

| Mandelic Acid | R(+)-α-methylbenzylamine | Partial diastereomeric salt formation simultaneous with precipitation yielded the highest efficiency. researchgate.net |

While specific data for this compound is not extensively detailed in the reviewed literature, the successful application of this technique to structurally similar compounds suggests its potential applicability. The selection of an appropriate chiral amine, such as a derivative of phenylethylamine, would be a critical first step. wikipedia.org

Chromatographic methods offer a powerful alternative for the separation of enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used analytical and preparative technique. The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

For mandelic acid and its derivatives, various CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are common. For example, a CHIRALPAK® IC column has been used to resolve mandelic acid and some of its derivatives, with the mobile phase composition, particularly the type of alcohol modifier, playing a crucial role in the separation efficiency. nih.gov

Another approach in HPLC is the use of a chiral mobile phase additive. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been employed as a chiral selector in the mobile phase for the enantioseparation of mandelic acid and its substituted derivatives. nih.gov The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) and the enantiomers in solution, which have different affinities for the achiral stationary phase. nih.gov

Gas chromatography (GC) can also be used for chiral separation, though it typically requires prior derivatization of the analyte to increase its volatility. mdpi.com For mandelic acid derivatives, this often involves esterification of the carboxylic acid group and etherification or acylation of the hydroxyl group. mdpi.com

Table 2: Chromatographic Conditions for Enantioseparation of Mandelic Acid Derivatives

| Compound | Chromatographic Method | Chiral Selector | Mobile/Stationary Phase |

|---|---|---|---|

| Mandelic Acid Derivatives | HPLC | CHIRALPAK® IC (Cellulose-based CSP) | n-hexane/isopropanol with TFA nih.gov |

| Mandelic Acid Derivatives | HPLC | Hydroxypropyl-β-cyclodextrin (Chiral Mobile Phase Additive) | Reversed-phase with aqueous buffer and HP-β-CD nih.gov |

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the product being predominantly one enantiomer. Biocatalysis, using enzymes, is a highly effective method for kinetic resolution due to the inherent stereoselectivity of enzymes.

For mandelic acid and its esters, lipases are commonly used biocatalysts. bohrium.com These enzymes can selectively hydrolyze one enantiomer of a racemic ester, leaving the unreacted ester enriched in the other enantiomer. For example, the lipase-catalyzed hydrolysis of racemic methyl mandelate (B1228975) in non-aqueous media has been studied to produce R-(-)-mandelic acid. bohrium.com Novozym 435, a lipase (B570770) from Candida antarctica, was found to be effective in this transformation. bohrium.com

The efficiency of enzymatic kinetic resolution is influenced by various parameters, including the choice of enzyme, the solvent, temperature, and pH. researchgate.net Dynamic kinetic resolution (DKR) is an enhancement of this technique where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. rsc.org For mandelic acid, this can be achieved by combining an enzymatic resolution step with a racemization catalyst. rsc.org

Conformational Analysis and Stereoselectivity in Reactions

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The preferred conformation, or the one with the lowest energy, is influenced by steric and electronic interactions between the substituents on the chiral carbon. The conformation of the molecule can play a significant role in its reactivity and in the stereoselectivity of its reactions. For instance, in reactions involving the chiral center, the accessibility of reagents will be dictated by the conformational preference of the molecule, which can lead to the preferential formation of one stereoisomer over another.

In the context of kinetic resolution, the stereoselectivity of the enzyme is a direct result of the conformational fit of the enantiomeric substrates within the enzyme's active site. Computational studies on enzymes like norcoclaurine synthase, which catalyzes reactions with chiral aldehydes, have shown that steric effects between the substrate's substituents and amino acid residues in the active site are key factors in determining stereospecificity. nih.gov Similar principles would apply to the interaction of this compound enantiomers with a chiral catalyst or receptor.

Reaction Pathways and Mechanistic Investigations of Methyl 4 Phenylmandelic Acid

Oxidation Reactions and Their Kinetic Profiles

The oxidation of α-hydroxy acids like methyl-4-phenylmandelic acid can proceed via several pathways, yielding products such as α-keto acids and aldehydes. The specific outcome and reaction rate are heavily influenced by the oxidant and reaction conditions.

Metal-based oxidants are effective for the transformation of mandelic acid derivatives. Studies on the parent mandelic acid using hydrous manganese oxide (HMO) at pH 4.0 show a two-mole-equivalent oxidation process that yields phenylglyoxylic acid and benzaldehyde (B42025). rsc.org These intermediates are subsequently oxidized further to benzoic acid. rsc.org The reaction proceeds through the adsorption of the hydroxy acid onto the manganese oxide surface, followed by electron transfer.

A plausible analogous mechanism for this compound would involve an initial two-electron oxidation of the α-hydroxy acid functional group. This would lead to the formation of the corresponding α-keto acid, 4-phenylphenylglyoxylic acid, and the aldehyde, 4-phenylbenzaldehyde (B31587), through oxidative decarboxylation.

Table 1: Analogous Oxidation Products from Mandelic Acid Oxidation by Hydrous Manganese Oxide rsc.org

| Reactant | Primary Products | Ultimate Product |

| Mandelic Acid | Phenylglyoxylic Acid, Benzaldehyde | Benzoic Acid |

Palladacycles, which are palladium-containing cyclic compounds, have also been shown to be effective catalysts in C-C bond-forming reactions involving mandelic acid derivatives, such as the synthesis of 4-phenylmandelic acid itself from 4-bromomandelic acid. core.ac.ukresearchgate.net This highlights the utility of transition metal catalysis in transformations involving this structural motif.

The phenyl substituent at the 4-position plays a significant electronic role in the oxidation of the mandelic acid core. In the oxidation of mandelic acid to phenylglyoxylic acid, the reaction is facilitated by the stability of the intermediates. The presence of a phenyl group, compared to an alkyl group, can stabilize radical or cationic intermediates that may form during the oxidation process through resonance.

In a related reaction set, researchers found that phenyllactic acid (with a -CH2- group between the phenyl ring and the chiral center) was oxidized 2.7 times more slowly than mandelic acid. rsc.org This suggests that the direct attachment of the phenyl ring to the α-carbon, as seen in this compound, is crucial for activating the α-hydroxy acid group toward oxidation. The phenyl group's ability to delocalize electron density stabilizes the transition state of the oxidation reaction, thereby increasing its rate compared to aliphatic analogues.

Reduction Methodologies and Mechanistic Understanding

The reduction of this compound can target either the carboxylic acid group or the benzylic hydroxyl group, depending on the reagents and conditions employed.

A common method for the reduction of related substituted mandelic acids involves reductive dehydroxylation. For instance, 2-bromo-2-phenylmandelic acid can be reduced using stannous chloride (SnCl₂·2H₂O) in concentrated hydrochloric acid. This type of reduction would transform this compound into methyl-4-phenylphenylacetate.

Alternatively, catalytic hydrogenation is a powerful technique for reducing benzylic hydroxyl groups. In a process for preparing 4-hydroxyphenylacetic acid from 3-chloro-4-hydroxy-mandelic acid, one of the key steps is a reduction. google.com While this example involves reduction to the corresponding phenylacetic acid, similar conditions using a palladium catalyst could potentially be adapted to reduce the hydroxyl group of this compound. google.com

Ester Hydrolysis and Transesterification Kinetics

The methyl ester group of this compound can be cleaved through hydrolysis or exchanged via transesterification. These reactions are fundamental in both synthetic chemistry and biocatalysis.

Ester hydrolysis can be catalyzed by either acid or base. chemguide.co.uk

Acid-catalyzed hydrolysis is a reversible equilibrium-driven process. It is typically performed by heating the ester with an excess of water and a strong acid catalyst, such as hydrochloric or sulfuric acid. chemguide.co.ukcommonorganicchemistry.com

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion. chemguide.co.uk The ester is heated with a strong base like sodium hydroxide (B78521), which results in the formation of an alcohol and the carboxylate salt of the acid. chemguide.co.uk

The rate of hydrolysis is influenced by the electronic nature of the ester's alcohol and acid components. Studies on other esters have shown that electron-withdrawing groups increase the rate of hydrolysis. For example, the introduction of fluorine atoms to an ethyl ester dramatically decreases its hydrolytic stability. nih.gov

Table 2: Comparative Half-life of Hydrolysis for Various Esters at pH 11 nih.gov

| Ester | Relative Hydrolysis Rate (Compared to Methyl Ester) | Half-life (minutes) |

| Methyl Ester | 1 | ~75 |

| Ethyl Ester | ~0.33 | ~225 |

| 2-Fluoroethyl Ester | ~2.67 | ~28 |

| 2,2-Difluoroethyl Ester | ~8-10 | ~8.4 |

| 2,2,2-Trifluoroethyl Ester | ~30-40 | ~6.4 |

Transesterification , particularly enzyme-catalyzed transesterification, is a key method for the kinetic resolution of racemic mixtures. In studies involving mandelic acid, lipases have been used to selectively acylate one enantiomer, allowing for the separation of the two forms. pan.pl The kinetics of lipase-catalyzed transesterification of (S)-mandelic acid with vinyl acetate (B1210297) were found to follow a modified ping-pong bi-bi mechanism that includes substrate inhibition at higher concentrations of mandelic acid. pan.pl This indicates that at concentrations above a certain threshold (0.042 mol/dm³ in the studied case), the mandelic acid itself begins to inhibit the enzyme's activity, slowing the reaction rate. pan.pl

Decarboxylation Pathways and Related Transformations

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. While the simple thermal decarboxylation of α-hydroxy acids is not common, oxidative decarboxylation provides a viable pathway.

A well-studied mechanism for a related compound, 3,4-dihydroxymandelic acid (DOMA), sheds light on this process. nih.gov The electrochemical oxidation of DOMA proceeds through an initial two-electron oxidation to form an o-benzoquinone intermediate. This intermediate is unstable and undergoes a rate-determining loss of CO₂ (with a rate constant k = 1.6 s⁻¹ at pH 6) to yield a p-benzoquinone methide, which then rapidly isomerizes to the final aldehyde product. nih.gov It is plausible that this compound could undergo a similar oxidative decarboxylation if a suitable oxidant creates a quinone-like or similarly activated intermediate from the phenyl ring.

This pathway is distinct from the more commonly known decarboxylation of β-keto acids, which proceeds through a cyclic, concerted transition state. masterorganicchemistry.com

Rearrangement Reactions Involving Related α-Hydroxy Ketones or Acids

The α-ketol rearrangement is an isomerization reaction characteristic of α-hydroxy ketones and aldehydes, which are structurally related to the oxidation products of this compound. organicreactions.orgwikipedia.org This rearrangement involves a 1,2-migration of an alkyl or aryl group, induced by acid or base. nih.gov

The general mechanism involves the transformation of an alkoxide into a carbonyl group, with the migrating group's bonding electrons moving to the adjacent carbon. wikipedia.org A key feature of this rearrangement is its reversibility, which means the reaction equilibrium favors the most thermodynamically stable α-hydroxy carbonyl isomer. wikipedia.org

For a molecule derived from the oxidation of this compound, such as an α-hydroxy ketone, the 4-phenylphenyl group could potentially migrate. The reaction is often driven by factors such as the release of ring strain in cyclic systems or the formation of a more stable ketone. nih.gov Aryl groups generally migrate readily in these types of rearrangements. atamanchemicals.com

Investigation of Reaction Intermediates

The synthesis of this compound can proceed through various reaction pathways, each involving distinct intermediates. The identification and characterization of these transient species are crucial for understanding the reaction mechanism, optimizing reaction conditions, and maximizing product yield and purity. Investigations into these intermediates often rely on a combination of spectroscopic techniques and computational studies.

One common route to mandelic acid derivatives is through the benzilic acid rearrangement of a corresponding 1,2-diketone. wikipedia.orgmychemblog.com In the case of this compound, a plausible precursor would be a phenylglyoxal (B86788) derivative. The established mechanism for the benzilic acid rearrangement involves the initial nucleophilic attack of a hydroxide ion on one of the carbonyl groups to form a tetrahedral alkoxide intermediate. wikipedia.orgmychemblog.com This is followed by a rate-determining 1,2-migration of an aryl or alkyl group to the adjacent carbonyl carbon. wikipedia.org This migration step results in the formation of a carboxylate, which upon acidic workup, yields the final α-hydroxy carboxylic acid. wikipedia.org

Another significant pathway for the synthesis of mandelic acid and its derivatives involves the hydrolysis of mandelonitrile (B1675950) (an α-hydroxynitrile). nordmann.globalsbq.org.br Mandelonitriles are typically formed by the reaction of an aldehyde (in this case, 4-phenylbenzaldehyde) with a cyanide source. sbq.org.br The mandelonitrile itself is a key intermediate that can be isolated. The subsequent hydrolysis of the nitrile group to a carboxylic acid proceeds through a primary amide intermediate. mdpi.com

Table 1: Key Intermediates in the Synthesis of this compound and Related Derivatives

| Intermediate | Precursor(s) | Subsequent Product | Method of Identification/Investigation |

| Tetrahedral Alkoxide | 1,2-Diketone, Hydroxide | Carboxylate of α-hydroxy acid | Inferred from kinetic studies and computational modeling of the benzilic acid rearrangement. wikipedia.orgrsc.org |

| Mandelonitrile (2-hydroxy-2-(4-biphenylyl)acetonitrile) | 4-Phenylbenzaldehyde, Cyanide source | 4-Phenylmandelamide, 4-Phenylmandelic acid | Isolation and spectroscopic characterization (e.g., NMR, IR). sbq.org.brgoogle.com |

| 4-Phenylmandelamide | 4-Phenylmandelonitrile | 4-Phenylmandelic acid | Isolation and spectroscopic characterization (e.g., NMR, IR). mdpi.com |

| Phenylglyoxylic acid | Mandelic acid | Benzoic acid | Monitored by capillary electrophoresis (CE) and HPLC during oxidation reactions. rsc.org |

| Benzaldehyde | Mandelic acid | Benzoic acid | Monitored by capillary electrophoresis (CE) and HPLC during oxidation reactions. rsc.org |

Research into the oxidation of mandelic acid has identified phenylglyoxylic acid and benzaldehyde as intermediates when using an oxidizing agent like hydrous manganese oxide. rsc.org While this represents a degradation pathway rather than a synthetic one, the study of these intermediates provides insight into the reactivity of the mandelic acid structure.

The characterization of these intermediates is often accomplished through spectroscopic methods. ontosight.ai For instance, in the synthesis of related mandelic acid derivatives, intermediates have been successfully isolated and characterized using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. acs.org Computational studies have also been employed to model the transition states and intermediates of reactions like the benzilic acid rearrangement, providing theoretical support for proposed mechanisms. rsc.org

The synthesis of the methyl ester, this compound, can be achieved by esterification of 4-phenylmandelic acid. acs.org This reaction typically proceeds through a tetrahedral intermediate formed by the attack of methanol (B129727) on the protonated carbonyl carbon of the carboxylic acid. Alternatively, direct synthesis from mandelonitrile precursors using an alcohol and hydrogen chloride can also be employed. google.com

Computational and Theoretical Chemistry of Methyl 4 Phenylmandelic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules. These methods, grounded in the principles of quantum mechanics, provide a detailed description of electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of methyl-4-phenylmandelic acid. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high precision. dergipark.org.trresearchgate.net

Furthermore, DFT calculations are used to predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. researchgate.netmdpi.commdpi.comopenaccesspub.org For mandelic acid and its salts, theoretical calculations have successfully assigned the vibrational modes of the carboxylate anion and the aromatic system. mdpi.com Similar calculations for this compound would allow for a detailed analysis of its vibrational spectrum.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical rigor for predicting electronic properties. govinfo.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) can provide very accurate descriptions of electronic structure. osti.gov These methods are valuable for calculating fundamental properties such as ionization potentials, electron affinities, and electronic transitions. For complex molecules, a combination of DFT for geometry optimization and ab initio calculations for single-point energy and property calculations is a common and effective strategy.

Molecular Orbital Analysis (HOMO/LUMO Energies) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's stability and reactivity. nih.govmdpi.com A smaller gap generally suggests higher reactivity.

In studies of mandelic acid and its derivatives, the HOMO is typically located on the π-electron system of the aromatic ring and the hydroxyl group, while the LUMO is primarily associated with the carboxyl group. mdpi.com The introduction of substituents on the phenyl ring, such as hydroxyl or methoxy (B1213986) groups, has been shown to alter the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. nih.gov For this compound, the electron-donating nature of the methyl group at the para position is expected to influence these frontier orbitals.

Table 1: Calculated Electronic Parameters of Mandelic Acid and its Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Mandelic Acid | -9.62 | -0.96 | 8.66 |

| 3-Hydroxymandelic Acid | -9.28 | -1.14 | 8.14 |

| 3,4-Dihydroxymandelic Acid | -8.92 | -1.33 | 7.59 |

| 4-Hydroxy-3-methoxymandelic Acid | -8.76 | -1.24 | 7.52 |

Data sourced from theoretical calculations on mandelic acid and its derivatives, providing a comparative basis for this compound. nih.govresearchgate.net

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is not uniform and plays a crucial role in its interactions with other molecules. Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density and the interactions between orbitals. nih.gov

A powerful visualization tool for understanding charge distribution is the molecular electrostatic potential (MEP) map. The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. natscidiscovery.com Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are prone to nucleophilic attack. natscidiscovery.com For mandelic acid and its derivatives, MEP maps can reveal the reactive sites, such as the electron-rich oxygen atoms of the carboxyl and hydroxyl groups. nih.gov

Aromaticity Analysis of the Substituted Phenyl Ring

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. The introduction of substituents on the phenyl ring can influence its aromatic character. Various computational indices are used to quantify aromaticity, including the Harmonic Oscillator Model of Aromaticity (HOMA), the Bird's index (I6), and the Bond Alternation Coefficient (BAC). nih.gov

Studies on substituted mandelic acids have shown that the introduction of hydroxyl and methoxy groups can reduce the aromaticity of the phenyl ring compared to the unsubstituted mandelic acid. nih.gov This is attributed to the disturbance of the π-electron system by the substituents. It is anticipated that the methyl group in this compound would also modulate the aromaticity of the phenyl ring, likely to a different extent than hydroxyl or methoxy groups due to its different electronic nature.

Table 2: Aromaticity Indices of Mandelic Acid and its Derivatives

| Compound | HOMA | I6 | BAC |

|---|---|---|---|

| Mandelic Acid | 0.969 | 69.4 | 0.033 |

| 3-Hydroxymandelic Acid | 0.957 | 65.6 | 0.041 |

| 3,4-Dihydroxymandelic Acid | 0.923 | 55.4 | 0.059 |

| 4-Hydroxy-3-methoxymandelic Acid | 0.917 | 53.6 | 0.062 |

Data sourced from theoretical calculations on mandelic acid and its derivatives, providing a comparative basis for this compound. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational flexibility over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of how the molecule moves and changes its shape.

For a flexible molecule like this compound, with several rotatable bonds, MD simulations can be employed to explore its conformational space. This involves identifying the different low-energy conformations the molecule can adopt and the energy barriers between them. Such information is crucial for understanding how the molecule might interact with biological receptors or other molecules, as its shape can significantly influence its activity. nih.govnih.govnih.gov While specific MD studies on this compound are not readily found, the methodology is well-established for analyzing the conformational landscape of similar organic molecules. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV)

The prediction of spectroscopic parameters for this compound through computational methods provides invaluable insight into its structural and electronic properties. While direct experimental and computational studies on this specific ester are not extensively published, its spectroscopic characteristics can be accurately predicted using well-established theoretical models, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These predictions are based on robust calculations performed on parent compounds like mandelic acid and phenylacetic acid, allowing for a detailed and scientifically grounded forecast of its spectral behavior. nih.govresearchgate.netijitee.orgnih.gov

Vibrational Analysis (IR and Raman Spectra)

The vibrational frequencies of this compound can be computed using DFT methods, commonly employing the B3LYP functional with a basis set such as 6-311G** or 6-311++G(d,p). nih.govresearchgate.net These calculations, following a geometry optimization to find the molecule's lowest energy conformation, yield a set of normal vibrational modes, each with a corresponding frequency and intensity for both Infrared (IR) and Raman activity.

Detailed computational studies on the closely related mandelic acid and phenylacetic acid provide a solid foundation for assigning the vibrational modes of this compound. researchgate.netnih.gov The primary differences in the spectrum of the target molecule would arise from the vibrations associated with the methyl ester group and the additional phenyl ring.

Key predicted vibrational modes for this compound would include:

O-H Stretch: A characteristic sharp band for the hydroxyl group, typically appearing around 3400 cm⁻¹.

C-H Aromatic Stretches: Multiple bands expected in the 3100-3000 cm⁻¹ region.

C-H Aliphatic Stretches: Signals from the methyl group and the alpha-carbon C-H bond, expected in the 2990-2950 cm⁻¹ range.

C=O Carbonyl Stretch: A strong, prominent absorption from the methyl ester carbonyl group, predicted to be in the 1735-1750 cm⁻¹ region. This is a key differentiator from mandelic acid.

C=C Aromatic Ring Stretches: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the two phenyl rings.

C-O Stretches: Vibrations from the C-O bonds of the ester and the hydroxyl group, expected between 1300 cm⁻¹ and 1050 cm⁻¹.

The following table presents a selection of predicted vibrational frequencies for this compound, based on published calculations for mandelic acid. researchgate.netnih.gov The assignments have been adapted to account for the methyl ester and biphenyl (B1667301) structure.

Table 1: Predicted Vibrational Frequencies (cm⁻¹) for this compound This table is a prediction based on analogous data from mandelic acid and standard vibrational frequency ranges.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 | Medium | ν(O-H) stretch of hydroxyl group |

| ~3060 | Medium | ν(C-H) aromatic stretch |

| ~2960 | Weak | ν(C-H) stretch of methyl group |

| ~1740 | Very Strong | ν(C=O) stretch of ester carbonyl |

| ~1600, 1580, 1495 | Strong-Medium | ν(C=C) aromatic ring stretches |

| ~1250 | Strong | ν(C-O) ester stretch |

| ~1070 | Strong | ν(C-O) hydroxyl stretch |

| ~840 | Strong | p-substituted phenyl ring out-of-plane bend |

Prediction of NMR Spectroscopic Parameters

The theoretical ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard approach within DFT. semanticscholar.org Calculations are typically performed on the optimized molecular geometry, and the resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).

Studies on mandelic acid and its various derivatives show that DFT calculations can accurately reproduce experimental NMR data. nih.govnih.govrsc.org For this compound, the key structural features influencing its NMR spectrum are the methyl ester group, the hydroxyl group, the alpha-proton, and the two phenyl rings, one of which is para-substituted.

The predicted chemical shifts are:

¹H NMR: The methyl ester protons (-OCH₃) would appear as a singlet around 3.7 ppm. The alpha-proton (-CHOH) would be a singlet at approximately 5.1 ppm. The aromatic protons would show complex splitting patterns in the 7.3-7.8 ppm range, consistent with a monosubstituted and a para-disubstituted biphenyl system. The hydroxyl proton signal would be broad and its position variable depending on solvent and concentration.

¹³C NMR: The ester carbonyl carbon is predicted to have a chemical shift around 172-174 ppm. The alpha-carbon (-COH) would be found near 75 ppm. The methyl ester carbon (-OCH₃) would be around 52 ppm. The aromatic carbons would generate a series of signals between 125 and 145 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table contains estimated values based on GIAO calculations for analogous structures and standard chemical shift ranges.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Predicted δ (ppm) | Assignment | Predicted δ (ppm) | Assignment |

| ~7.3-7.8 | Aromatic protons (9H) | ~173 | Ester Carbonyl (C=O) |

| ~5.1 | Alpha-proton (CHOH) (1H) | ~142, 140 | Aromatic Quaternary Carbons |

| ~3.7 | Methyl ester protons (OCH₃) (3H) | ~126-129 | Aromatic CH Carbons |

| Variable | Hydroxyl proton (OH) (1H) | ~75 | Alpha-carbon (CHOH) |

| ~52 | Methyl ester carbon (OCH₃) |

Prediction of UV-Vis Spectrum

The electronic absorption spectrum of this compound is predictable using Time-Dependent Density Functional Theory (TD-DFT). ijitee.orgrespectprogram.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV or visible light. For aromatic compounds, the most significant transitions are typically π → π* transitions associated with the conjugated system.

In this compound, the chromophore is the 4-phenylphenyl group (biphenyl). Compared to mandelic acid, which has a single phenyl ring, the extended conjugation in the biphenyl system is expected to cause a bathochromic shift (a shift to longer wavelengths) in the main absorption bands. TD-DFT studies on other mandelic acid derivatives, such as nitromandelic acids, have successfully predicted their absorption in the UVA and UVB regions, demonstrating the method's reliability. ijitee.org

The predicted UV-Vis spectrum for this compound would likely show two main absorption bands characteristic of the biphenyl chromophore.

Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound This table is a prediction based on TD-DFT principles and data from related aromatic compounds.

| Predicted λₘₐₓ (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~205-220 | π → π | High-energy transition of the phenyl rings |

| ~250-270 | π → π | K-band transition of the conjugated biphenyl system |

Applications of Methyl 4 Phenylmandelic Acid As a Chemical Intermediate and in Advanced Materials Research

Precursor in Fine Chemical Synthesis

Methyl-4-phenylmandelic acid and its parent compound, 4-phenylmandelic acid, are recognized as valuable intermediates in the synthesis of fine chemicals. ontosight.aiontosight.ai Their molecular framework is a versatile starting point for constructing more complex molecules with specific functionalities and desired stereochemistry. fiveable.me

The mandelic acid framework is a key precursor in creating a variety of organic molecules. Esters of these acids, such as methyl p-phenylmandelic acid, serve as crucial organic intermediates. google.com For instance, they are employed in the synthesis of herbicidally active compounds. google.com The synthesis of 4-phenylmandelic acid itself can be achieved through advanced catalytic methods. Research has demonstrated the successful synthesis of (S)-4-phenylmandelic acid from (S)-4-bromomandelic acid via a Suzuki coupling reaction, a powerful carbon-carbon bond-forming method. rug.nl Similarly, palladacycle-catalyzed reactions have been used to produce 4-phenylmandelic acid from 4-bromomandelic acid with high yields. core.ac.uk These synthetic routes highlight the compound's role as a building block, where the phenyl group is introduced through modern cross-coupling techniques.

A key reaction in its preparation involves the hydrolysis of mandelonitrile (B1675950) precursors. google.com For example, a patented process describes the production of R(-)-4-Phenylmandelic acid from 4-phenylbenzaldehyde (B31587) and prussic acid, utilizing microbial cells as a catalyst, achieving a 71% yield. google.com

Table 1: Examples of Syntheses Involving Phenylmandelic Acid Derivatives

| Product | Precursor(s) | Reagents/Catalyst | Yield | Reference |

|---|---|---|---|---|

| R(-)-4-Phenylmandelic Acid | 4-phenylbenzaldehyde, prussic acid | Aureobacterium testaceum cells | 71% | google.com |

| 4-phenylmandelic acid | 4-bromomandelic acid | Palladacycle catalyst | 87% | core.ac.uk |

The inherent chirality of mandelic acid and its derivatives makes them exceptionally valuable as chiral building blocks in enantioselective synthesis. fiveable.me The development of new drugs increasingly relies on such optically pure building blocks to ensure a precise interaction with biological targets, which are themselves chiral. enamine.net

These compounds are not only used as starting materials for chiral molecules but also as resolving agents to separate racemic mixtures. google.com In this process, a chiral mandelic acid enantiomer is reacted with a racemic mixture of another compound to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated. Subsequently, the pure enantiomers of the target compound can be recovered. For example, S-(+)-mandelic acid is used to resolve N-methyl-3(R,S)-hydroxy-3-phenylpropylamine, selectively crystallizing the S-(+)-mandelate salt of the 3R-hydroxy enantiomer, which is a precursor for valuable pharmaceutical products. google.com

The importance of this application is underscored by the availability of various chiral mandelic acid derivatives designed for use in asymmetric synthesis and resolution. enamine.netmdpi.com

Potential in Catalysis or Ligand Design

Research has highlighted the role of advanced catalytic systems in the synthesis of 4-phenylmandelic acid, pointing to its connection with modern catalysis. core.ac.ukresearchgate.net Specifically, oxime-derived palladacycles have proven to be excellent catalysts for Suzuki-Miyaura (S-M) cross-coupling reactions to produce aryl mandelic acids. core.ac.ukresearchgate.net

In one study, a palladacycle catalyst was used to synthesize the analgesic 4-phenylmandelic acid from 4-bromomandelic acid and phenylboronic acid, achieving an 87% yield at room temperature. core.ac.uk This demonstrates the efficiency of palladium catalysis in forming the biphenyl (B1667301) structure inherent to this molecule. The robustness and high activity of these palladacycle catalysts make them suitable for synthesizing complex organic molecules under mild conditions. core.ac.uk This connection suggests that while this compound is a product of catalysis, its derivatives could potentially be explored as ligands for new catalysts, given their structural motifs.

Role in Analytical Chemistry as a Reference Standard for Research Applications

Mandelic acid and its derivatives are widely used in analytical chemistry as reference standards. nih.gov These standards are crucial for method validation, analytical development, and quality control in pharmaceutical and research laboratories. lgcstandards.comlgcstandards.com Companies like LGC Standards provide various mandelic acid derivatives, including (R)-Mandelic Acid and L-(+)-Mandelic Acid, as high-quality pharmaceutical reference materials, many of which are produced under ISO 17025 accreditation. lgcstandards.comlgcstandards.com

The National Institute of Standards and Technology (NIST) also includes related compounds like methyl mandelate (B1228975) in its reference database, providing standardized data on their chemical and physical properties. nist.gov The availability of these certified reference materials ensures the accuracy and reliability of analytical results in research and industrial applications. nih.govlgcstandards.com

Table 2: Availability of Mandelic Acid Derivatives as Reference Standards

| Compound Name | Supplier/Source | Standard Type | Reference |

|---|---|---|---|

| (2R)-Hydroxyphenylacetic Acid ((R)-Mandelic Acid) | LGC Standards | Pharmaceutical Impurity Reference Standard (ISO 17025) | lgcstandards.com |

| (2S)-2-Hydroxy-2-phenylacetic Acid (L-Mandelic Acid) | LGC Standards | Pharmaceutical Impurity Reference Standard (ISO 17025) | lgcstandards.com |

| Mandelic Acid | United States Pharmacopeia (USP) | USP Reference Standard | nih.gov |

Exploration in Polymer Chemistry or Materials Science

Based on the available research, there is no significant documentation detailing the exploration or application of this compound specifically within the fields of polymer chemistry or materials science. Its primary applications remain concentrated in fine chemical synthesis and analytical chemistry.

Mechanistic Probes in Biochemical Pathways

Derivatives of phenylmandelic acid have been utilized as mechanistic probes to study biochemical pathways, particularly through their interactions with enzymes in vitro. One study identified p-phenylmandelic acid as an inhibitor of certain enzymes, although effective inhibition required high concentrations. annualreviews.org This use as an inhibitor, even if not highly potent, demonstrates its function as a tool to probe enzyme active sites and mechanisms. annualreviews.org